molecular formula C17H17BrN2O4S B486485 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 701952-26-3

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B486485
CAS No.: 701952-26-3
M. Wt: 425.3g/mol
InChI Key: DMHKCDCSPKIVON-UHFFFAOYSA-N
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Description

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a brominated dimethoxyphenyl ring, which is further connected to a dihydroimidazole moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

    Sulfonylation: The attachment of a sulfonyl group to the brominated phenyl ring.

    Imidazole Formation: The construction of the dihydroimidazole ring through cyclization reactions involving appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the bromine atom, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole include:

    4-bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in neurological studies.

    2-(4-bromo-2,5-dimethoxyphenyl)ethanamine: Another compound with similar structural features, used in pharmacological research.

The uniqueness of this compound lies in its combination of a sulfonyl group with a dihydroimidazole ring, which imparts distinct chemical and biological properties not found in its analogs.

Biological Activity

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H17_{17}BrN2_2O3_3S
  • CAS Number : 898638-98-7
  • Molecular Weight : 395.29 g/mol

The presence of the bromo and methoxy groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were evaluated in vitro against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

The compound exhibited significant activity against Staphylococcus aureus, with a notable reduction in biofilm formation, indicating its potential use in treating infections caused by resistant strains .

2. Anticancer Activity

The anticancer properties of this compound have been explored through various assays. The compound demonstrated cytotoxic effects against several cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism of Action
HepG210.5Induction of apoptosis
MCF-78.3Cell cycle arrest at G0/G1 phase
A54912.1Inhibition of VEGF-induced proliferation

In a study involving HepG2 cells, the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death . Additionally, it showed promising results in inhibiting tumor growth in xenograft models.

3. Anti-inflammatory Activity

The anti-inflammatory properties were assessed using a lipopolysaccharide (LPS)-induced model in vitro. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500150
IL-630080

These results suggest that the compound may have therapeutic potential in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Evaluation : A study published in ACS Omega reported that derivatives similar to this compound exhibited excellent antimicrobial activities with MIC values as low as 0.22 µg/mL against resistant strains of bacteria .
  • Cytotoxicity Studies : Research conducted on different cancer cell lines revealed that the compound could inhibit cell viability significantly, with IC50_{50} values indicating strong cytotoxic effects comparable to standard chemotherapeutics .
  • Inflammation Models : In vivo studies demonstrated that administration of this compound resulted in reduced inflammation markers in animal models subjected to inflammatory stimuli .

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-23-14-11-16(15(24-2)10-13(14)18)25(21,22)20-9-8-19-17(20)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHKCDCSPKIVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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